4,6(1H,5H)-Pyrimidinedione, 2-morpholino-

Description

Contextualization within Modern Pyrimidine (B1678525) Heterocycle Chemistry

Pyrimidine, a six-membered heterocyclic aromatic compound with two nitrogen atoms at positions 1 and 3, serves as a cornerstone in heterocyclic chemistry. nih.gov Its derivatives are fundamental to life, forming the basis for the nucleobases uracil (B121893), thymine, and cytosine in nucleic acids (RNA and DNA). nih.gov Beyond this central biological role, the pyrimidine scaffold has emerged as a "privileged" structure in medicinal chemistry, meaning it is a recurring motif in a multitude of biologically active compounds and clinically used drugs. tec.mx

The versatility of the pyrimidine ring allows for extensive functionalization, enabling chemists to fine-tune the steric, electronic, and physicochemical properties of molecules to achieve desired biological effects. tec.mx Researchers have developed numerous synthetic strategies, including multicomponent reactions, to construct diverse pyrimidine-based molecular libraries for screening against various therapeutic targets. nih.govrsc.org This has led to the discovery of pyrimidine derivatives with a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and antihistaminic properties. nih.govijprs.com The study of specific derivatives like 2-Morpholino-4,6(1H,5H)-Pyrimidinedione is situated within this broader effort to explore the chemical space around the pyrimidine core to identify novel agents for scientific and therapeutic applications.

Structural Characteristics and Precise Chemical Nomenclature of the 2-Morpholino-4,6(1H,5H)-Pyrimidinedione System

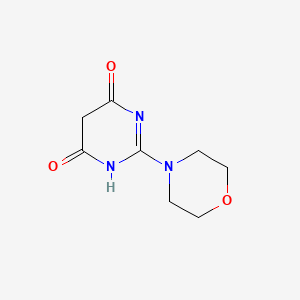

The formal name, 2-Morpholino-4,6(1H,5H)-Pyrimidinedione, precisely describes the molecular assembly. The core of the molecule is a 4,6(1H,5H)-Pyrimidinedione ring. This is a six-membered heterocycle containing two nitrogen atoms at positions 1 and 3 and two carbonyl (C=O) groups at positions 4 and 6. Unlike the aromatic pyrimidine, this core is saturated at the C5 position, classifying it as a pyrimidine derivative. This core is also referred to as 1,3-diazinane-4,6-dione.

Attached to the carbon at position 2 of this pyrimidinedione ring is a morpholine (B109124) moiety. Morpholine is a saturated six-membered heterocycle containing an oxygen atom and a nitrogen atom at opposite positions (1 and 4, respectively). The attachment to the pyrimidine ring occurs via the morpholine's nitrogen atom. The resulting structure combines the hydrogen bond accepting capabilities of the morpholine oxygen and the pyrimidinedione carbonyls with the hydrogen bond donating potential of the pyrimidinedione's ring nitrogens.

Table 1: Physicochemical Properties of the Parent 4,6(1H,5H)-Pyrimidinedione Core Data for the unsubstituted core provides a baseline for understanding the derivative.

| Property | Value | Source |

| IUPAC Name | 1H-pyrimidine-4,6-dione | |

| Molecular Formula | C₄H₄N₂O₂ | |

| Key Features | Six-membered ring with N at positions 1 & 3; C=O at 4 & 6 | |

| Classification | Pyrimidine Derivative |

Broader Significance of Pyrimidinedione and Morpholine Moieties in Contemporary Organic and Medicinal Chemistry Research

The scientific interest in 2-Morpholino-4,6(1H,5H)-Pyrimidinedione is best understood by examining the established importance of its two primary components. The pyrimidinedione scaffold is a significant structural unit found in various bioactive molecules. nih.gov Specifically, pyrimidine-2,4-dione (uracil) derivatives are widely studied as potential therapeutic agents. researchgate.net The related 4,6-dione core is also a subject of investigation, with derivatives being explored for a range of pharmacological properties. Fused pyrimidinedione systems, such as pyranopyrimidine-diones, have demonstrated broad-spectrum antimicrobial activity. nih.gov The ability of the dione (B5365651) structure to participate in hydrogen bonding and other molecular interactions makes it a valuable scaffold for designing enzyme inhibitors and other biologically active agents. tec.mx

The morpholine ring is recognized as an outstanding heterocyclic motif in medicinal chemistry. scispace.comrsc.org It is frequently incorporated into potential drug candidates to enhance their molecular properties and biological activity. nih.govresearchgate.net The presence of the morpholine moiety can improve a compound's physicochemical profile, including solubility and metabolic stability. nih.gov Its nitrogen atom provides a weak basicity, while the oxygen atom can act as a hydrogen bond acceptor, both of which are crucial for interactions with biological targets like enzymes and receptors. scispace.comnih.gov Recent research has highlighted the synthesis of morpholinopyrimidine derivatives as potential anti-inflammatory agents and dual PI3K/mTOR inhibitors for cancer therapy, underscoring the synergistic value of combining these two important chemical scaffolds. nih.govnih.gov

Structure

2D Structure

3D Structure

Properties

CAS No. |

50596-83-3 |

|---|---|

Molecular Formula |

C8H11N3O3 |

Molecular Weight |

197.19 g/mol |

IUPAC Name |

2-morpholin-4-yl-1H-pyrimidine-4,6-dione |

InChI |

InChI=1S/C8H11N3O3/c12-6-5-7(13)10-8(9-6)11-1-3-14-4-2-11/h1-5H2,(H,9,10,12,13) |

InChI Key |

QKALNAZQIMFQEC-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1C2=NC(=O)CC(=O)N2 |

Origin of Product |

United States |

Sophisticated Synthetic Methodologies for 2 Morpholino 4,6 1h,5h Pyrimidinedione and Its Analogues

Foundational Synthetic Routes to Pyrimidinedione Core Structures

The construction of the 4,6(1H,5H)-pyrimidinedione ring system is the cornerstone of synthesizing the target molecule. This can be achieved through several classical and modern organic chemistry reactions, with multicomponent condensation reactions being a particularly prominent and efficient strategy.

Multicomponent Condensation Reactions in Pyrimidinedione Assembly

Multicomponent reactions (MCRs) offer a powerful and atom-economical approach to the synthesis of complex heterocyclic scaffolds like pyrimidinediones from simple, readily available starting materials in a one-pot fashion. A well-established method for the synthesis of 4,6-dihydroxypyrimidine, the tautomeric form of 4,6(1H,5H)-pyrimidinedione, involves the condensation of a malonate ester with formamide (B127407) in the presence of an alkali metal alkoxide at elevated temperatures. google.comjustia.comwipo.int This reaction is a cornerstone in the industrial production of this important intermediate.

The process typically involves the portion-wise or continuous addition of the malonate, either alone or with formamide, to a solution or suspension of the alkali metal alkoxide in an alcohol. google.com This method has been shown to be advantageous over older techniques, offering improved yields and space-time yields. google.com The reaction proceeds through the formation of a malonamide (B141969) intermediate, which then cyclizes with formamide to furnish the pyrimidinedione ring.

| Reactants | Reagents | Conditions | Product | Reference |

| Malonate ester, Formamide | Alkali metal alkoxide | Elevated temperature | 4,6-Dihydroxypyrimidine | google.comjustia.com |

Table 1: Multicomponent synthesis of 4,6-dihydroxypyrimidine.

The use of water as a "green" reaction medium has also been explored in multicomponent reactions for the synthesis of related pyrimidine-fused heterocycles, highlighting the ongoing efforts to develop more environmentally benign synthetic protocols.

Cyclization Reactions for Pyrano[2,3-d]pyrimidine Dione (B5365651) Ring Systems

While not directly leading to the parent 2-morpholino-4,6(1H,5H)-pyrimidinedione, the synthesis of fused ring systems such as pyrano[2,3-d]pyrimidine diones provides valuable insights into the cyclization strategies that can be adapted for the synthesis of pyrimidinedione analogues. These reactions often involve the condensation of a suitable pyrimidine (B1678525) derivative with a three-carbon component to form the fused pyran ring.

For instance, the synthesis of novel pyrano[2,3-d]pyrimidine-2,4-dione derivatives has been achieved through a three-component reaction, demonstrating the versatility of cyclization strategies in building complex heterocyclic systems. researchgate.net Such approaches underscore the potential for developing novel synthetic routes to functionalized pyrimidinediones by employing creative cyclization strategies.

Strategic Introduction and Targeted Functionalization of the Morpholine (B109124) Moiety

Once the pyrimidinedione core is established, the next critical step is the introduction of the morpholine group at the C-2 position. This can be accomplished through either direct functionalization of a pre-formed pyrimidine ring or by utilizing a precursor that already contains the morpholine heterocycle.

Direct Coupling and Amination Approaches at the Pyrimidine C-2 Position

A common and effective strategy for introducing the morpholine moiety is through the nucleophilic substitution of a suitable leaving group at the C-2 position of the pyrimidine ring. A prime example involves the use of 2,4,6-trichloropyrimidine (B138864) as a starting material. The differential reactivity of the chlorine atoms allows for a stepwise and controlled substitution. The chlorine at the C-2 position is generally more susceptible to nucleophilic attack than those at C-4 and C-6.

A well-documented approach is the synthesis of 4,6-disubstituted-2-(4-morpholinyl)pyrimidines from 4,6-dichloro-2-(4-morpholinyl)pyrimidine. nih.gov This intermediate is prepared by the reaction of 2,4,6-trichloropyrimidine with morpholine. Subsequent palladium-catalyzed cross-coupling reactions with triorganoindium reagents allow for the selective functionalization of the C-4 and C-6 positions. nih.gov

Similarly, the synthesis of pyrimidine-morpholine hybrids has been achieved by reacting a benzylated 6-chlorouracil (B25721) derivative with morpholine in a basic medium. nih.gov This reaction proceeds via nucleophilic aromatic substitution, where the morpholine nitrogen displaces the chlorine atom at the C-6 position. While this example illustrates functionalization at a different position, the underlying principle of direct amination is directly applicable to the C-2 position.

| Starting Material | Reagent | Conditions | Product | Reference |

| 4,6-Dichloro-2-(4-morpholinyl)pyrimidine | Triorganoindium reagents | Palladium catalyst | 4,6-Disubstituted-2-(4-morpholinyl)pyrimidines | nih.gov |

| Benzylated 6-chlorouracil | Morpholine | K2CO3/Et3N, reflux | 6-Morpholinopyrimidine derivative | nih.gov |

| 2-Chloropyridines | Hydrazine (B178648) derivatives | Palladium catalyst | 2-Hydrazinopyridines | nih.gov |

Table 2: Direct coupling and amination reactions for the introduction of nitrogen-containing moieties.

Catalytic amination using palladium-based catalysts has also been demonstrated as a powerful tool for the formation of C-N bonds in heterocyclic systems, including the amination of 2-substituted pyridines with hydrazine derivatives. nih.gov Such catalytic methods could be adapted for the direct amination of a 2-halo-4,6(1H,5H)-pyrimidinedione with morpholine.

Precursor-Based Synthesis Incorporating the Morpholine Heterocycle

An alternative to direct functionalization is the use of a precursor molecule that already contains the morpholine ring. This approach involves constructing the pyrimidinedione ring around the morpholine-containing building block. A potential, though less commonly documented, strategy would involve the use of a morpholino-substituted guanidine (B92328) derivative.

Guanidines are well-known precursors for the synthesis of 2-aminopyrimidines through condensation with a 1,3-dicarbonyl compound or its equivalent. By employing a morpholino-guanidine, the morpholine moiety would be incorporated into the final pyrimidine structure from the outset. This approach offers the advantage of avoiding potentially harsh conditions required for direct amination and can offer a more convergent synthetic route. The reaction of such a precursor with a malonic acid derivative would be expected to yield the desired 2-morpholino-4,6(1H,5H)-pyrimidinedione.

Advanced and Catalytic Methodologies in 2-Morpholino-4,6(1H,5H)-Pyrimidinedione Synthesis

Modern synthetic chemistry increasingly relies on the development of advanced and catalytic methodologies to improve efficiency, selectivity, and sustainability. In the context of 2-morpholino-4,6(1H,5H)-pyrimidinedione synthesis, these methods can be applied to both the formation of the pyrimidinedione core and the introduction of the morpholine substituent.

Recent reviews have highlighted the significant progress in catalyzed methods for the synthesis of pyrimidines and related heterocycles. mdpi.com These include various cycloaddition reactions and the use of a wide range of promoters and catalysts. mdpi.com For instance, iron-catalyzed modular pyrimidine synthesis through β-ammoniation/cyclization of saturated carbonyl compounds with amidines offers a novel and regioselective approach. organic-chemistry.org This method utilizes a recyclable iron(II) complex and demonstrates broad functional group tolerance. organic-chemistry.org

| Catalyst | Reaction Type | Substrates | Product | Reference |

| Iron(II) complex | β-Ammoniation/Cyclization | Ketones, Aldehydes, or Esters and Amidines | Pyrimidine derivatives | organic-chemistry.org |

| Palladium(0) | Cross-coupling | 2-Bromo- or 2-Chloropyridines and Organozinc pyridyl reagents | Substituted 2,2'-Bipyridines | organic-chemistry.org |

Table 3: Examples of advanced and catalytic methodologies in pyrimidine synthesis.

Palladium catalysis, as mentioned earlier, is a powerful tool for C-N bond formation. nih.gov The Negishi cross-coupling reaction, for example, has been modified for the efficient synthesis of substituted 2,2'-bipyridines from 2-chloro- or 2-bromopyridines using a tetrakis(triphenylphosphine)palladium(0) catalyst. organic-chemistry.org This highlights the potential of adapting such catalytic cross-coupling strategies for the efficient synthesis of 2-morpholino-4,6(1H,5H)-pyrimidinedione from a halogenated pyrimidinedione precursor.

The continuous development of novel catalytic systems and synthetic methodologies promises to further streamline the synthesis of this important class of compounds, enabling the exploration of their potential applications in various scientific fields.

Elucidating Reaction Mechanisms and Chemical Transformations of 2 Morpholino 4,6 1h,5h Pyrimidinedione

Intramolecular Rearrangements and Tautomerism within the Pyrimidinedione System

The pyrimidinedione framework is predisposed to a variety of tautomeric forms and intramolecular rearrangements, which are crucial for a comprehensive understanding of its reactivity and stability.

The structure of 2-morpholino-4,6(1H,5H)-pyrimidinedione allows for several hydrogen shift mechanisms due to the presence of multiple nitrogen and oxygen atoms. While the diketo form is typically the most stable tautomer, the existence of enol and other tautomeric forms is possible. chemicalbook.com Theoretical studies on analogous pyrimidinedione systems indicate that 1,5-hydrogen shifts can occur, resulting in the formation of zwitterionic intermediates. These shifts are frequently facilitated by solvent molecules or other proton acceptors and donors within the reaction environment. Although less common, 1,2-hydrogen shifts can also play a role in the tautomeric equilibrium, especially under photochemical conditions or in the presence of certain catalysts.

The energy barriers associated with these shifts are affected by the electronic properties of the substituents on the pyrimidine (B1678525) ring. The electron-donating morpholino group at the 2-position is anticipated to alter the electron density distribution within the ring, thereby impacting the kinetics and thermodynamics of these intramolecular proton transfer events. Research on related 4-pyrimidone structures has shown that while the 4-keto form is generally the most stable, the addition of water does not alter the stability order, and intramolecular proton migration requires a significant activation energy. chemicalbook.com The tautomerism can also be influenced by the solvent, with some systems showing a conversion from a dimeric 4[1H]-pyrimidinone form to a monomeric 6[1H]-pyrimidinone form in solvents like DMSO. rsc.orgresearchgate.net

Table 1: Tautomeric Forms of a Generic 4,6-Pyrimidinedione Core

| Tautomer Name | Structural Features | Relative Stability |

| 4,6-Diketo | Two carbonyl groups at C4 and C6 | Generally the most stable form |

| 4-Hydroxy-6-keto | One enol group at C4 and one keto group at C6 | Less stable than the diketo form |

| 6-Hydroxy-4-keto | One enol group at C6 and one keto group at C4 | Less stable than the diketo form |

| 4,6-Dihydroxy | Two enol groups at C4 and C6 | Generally the least stable tautomer |

Intermolecular Reaction Pathways at the Pyrimidinedione Core

The pyrimidinedione core of 2-morpholino-4,6(1H,5H)-pyrimidinedione is susceptible to a variety of intermolecular reactions, which are governed by the electrophilic and nucleophilic nature of its constituent atoms.

The carbonyl groups at the 4- and 6-positions of the pyrimidinedione ring serve as primary sites for nucleophilic attack. youtube.com Reactions with a range of nucleophiles can result in the formation of hydroxylated or functionalized pyrimidine derivatives. The regioselectivity of these attacks is governed by both steric and electronic factors. For instance, in related pyrimidine systems, the reaction with primary amines can lead to the substitution of other groups on the ring. chemrxiv.org

While the pyrimidine ring is generally considered electron-deficient, it can undergo electrophilic substitution reactions. masterorganicchemistry.com The C5 position is particularly activated for such reactions due to the influence of the adjacent nitrogen atoms and the electron-donating morpholino group. Reactions such as halogenation, nitration, and acylation have been documented for similar pyrimidinedione systems. The morpholino substituent can function as a directing group, controlling the regioselectivity of these substitutions. The nitrogen atoms of the morpholine (B109124) ring can also be targeted by electrophiles, leading to quaternization or other modifications. wikipedia.org

The pyrimidinedione ring can engage in cycloaddition reactions, acting as either a diene or a dienophile depending on the specific reaction conditions and the nature of the reaction partner. acsgcipr.org For example, Diels-Alder reactions with electron-deficient dienophiles can take place across the C5-C6 double bond. acsgcipr.orgrsc.org Photochemically induced [2+2] cycloadditions also present a viable pathway, leading to the creation of cyclobutane-fused pyrimidine derivatives. libretexts.org These reactions offer a potent method for constructing complex heterocyclic frameworks. In some cases, thermal cyclization of related structures can lead to the formation of dimeric products through a [4+2] cycloaddition. clockss.org

Table 2: Examples of Intermolecular Reactions at the Pyrimidinedione Core

| Reaction Type | Reagents | Product Type |

| Nucleophilic Addition | Grignard Reagents, Organolithiums | Tertiary Alcohols |

| Electrophilic Halogenation | N-Halosuccinimides (NBS, NCS) | 5-Halopyrimidinediones |

| Diels-Alder Reaction | Maleic Anhydride, Dimethyl Acetylenedicarboxylate | Bicyclic Adducts |

Reactivity Profile of the Morpholine Substituent and its Stereoelectronic Influence on the Pyrimidine Ring

The morpholine substituent at the 2-position significantly modulates the reactivity of the entire molecule. Through resonance, its electron-donating character enhances the electron density of the pyrimidine ring, rendering the C4 and C6 positions more susceptible to electrophilic attack and affecting the acidity of the N-H protons. nih.gov

From a steric perspective, the bulky morpholine group can obstruct the approach of reactants to the adjacent positions on the pyrimidine ring, thereby influencing the regioselectivity of reactions. Moreover, the stereoelectronic effects of the morpholine ring, such as the orientation of its lone pairs, can affect the molecule's conformational preferences and its interactions with other reagents. au.dk Studies on related morpholino-pyrimidine hybrids have shown that the morpholine ring can engage in significant interactions within biological targets, such as hydrogen bonding. nih.gov The synthesis of related 4-morpholino-thiopyrano[4,3-d]pyrimidine derivatives often involves the substitution of a chloro- intermediate with morpholine, highlighting the nucleophilic character of morpholine in such reactions. researchgate.netmdpi.com

Strategic Derivatization and Analogue Synthesis

The synthesis of analogues and derivatives of 2-morpholino-4,6(1H,5H)-pyrimidinedione is a key strategy for exploring and optimizing its chemical and biological properties. These modifications can be systematically introduced at various positions on both the pyrimidinedione and morpholine rings.

The pyrimidinedione ring offers multiple sites for selective modification, with the C-5 and C-6 positions being particularly amenable to functionalization. These modifications can significantly influence the molecule's electronic properties, steric profile, and potential biological interactions.

Research has shown that C5-substituted uridine (B1682114) and cytidine (B196190) morpholino monomers can be synthesized and incorporated into phosphorodiamidate morpholino oligonucleotides (PMOs). rsc.org These modifications have been shown to increase thermal stability when bound to complementary RNA and exhibit greater lipophilicity compared to standard PMOs. rsc.org This highlights the potential for developing improved antisense technologies through C-5 pyrimidine functionalization. rsc.org

One common approach involves condensation reactions. For instance, multicomponent condensation reactions of uracil (B121893) analogs, which share the pyrimidinedione core, with formaldehyde (B43269) and amines can yield complex fused heterocyclic systems. rsc.org Similarly, the Biginelli-type reaction of aryl aldehydes with barbituric acid (a pyrimidine-2,4,6-trione) and urea (B33335) or thiourea (B124793) demonstrates the reactivity of the pyrimidine ring in forming new carbon-carbon and carbon-nitrogen bonds. rsc.org

Alkylation at the nitrogen atoms of the pyrimidine ring is another strategic modification. While specific examples for 2-morpholino-4,6(1H,5H)-pyrimidinedione are not detailed in the provided results, the general chemistry of pyrimidinediones suggests that N-alkylation is a feasible transformation, potentially influencing solubility and biological activity.

The following table summarizes representative modifications at the pyrimidinedione ring, drawing parallels from related pyrimidine structures.

Table 1: Representative Modifications at the Pyrimidinedione Ring

| Position | Type of Modification | Reagents and Conditions | Potential Outcome |

|---|---|---|---|

| C-5 | Halogenation | N-Halosuccinimides (NCS, NBS) | Introduction of a handle for further functionalization |

| C-5 | Alkylation | Alkyl halides in the presence of a base | Alteration of steric and electronic properties |

| C-5 | Formylation | Vilsmeier-Haack reaction (POCl₃/DMF) | Introduction of an aldehyde group for subsequent reactions |

| C-6 | Condensation | Aldehydes, active methylene (B1212753) compounds | Formation of fused ring systems or C-C bond extension |

The morpholine moiety of 2-morpholino-4,6(1H,5H)-pyrimidinedione provides an additional avenue for structural diversification. The morpholine ring is a common feature in many bioactive molecules and is often introduced to improve physicochemical and pharmacokinetic properties. nih.gov

Synthetic strategies for modifying the morpholine ring itself are well-established. For instance, N-acyl morpholin-2-ones can undergo ring-opening polymerization to yield functionalized poly(aminoesters). mdpi.com While this is a modification of a morpholinone precursor rather than the morpholine ring in the final compound, it demonstrates the chemical tractability of the morpholine scaffold.

A more direct approach involves the synthesis of analogues with substituted morpholine rings. This can be achieved by starting with a substituted morpholine and coupling it to the pyrimidine core or by modifying the morpholine ring post-synthesis. For example, a scalable, photocatalytic coupling of silicon amine protocol (SLAP) reagents and aldehydes can provide substituted morpholines. organic-chemistry.org

The table below outlines potential strategies for functionalizing the morpholine heterocycle, based on general synthetic methodologies for morpholines.

Table 2: Potential Strategies for Morpholine Functionalization

| Position | Type of Modification | Synthetic Approach | Potential Impact |

|---|---|---|---|

| N-4 (of morpholine) | Acylation | Reaction with acyl chlorides or anhydrides | Alteration of electronic properties and potential for prodrug strategies |

| C-2, C-6 (of morpholine) | Alkylation | Use of substituted amino alcohols in the initial synthesis | Introduction of steric bulk and chiral centers |

The photochemical behavior of pyrimidinediones is a complex area of study. The conjugated system of the pyrimidine ring can absorb UV light, leading to excited states that can undergo various reactions.

While specific studies on the photochemical reactions of 2-morpholino-4,6(1H,5H)-pyrimidinedione were not found, the general photochemistry of pyrimidines and related heterocycles suggests potential pathways. Photocyclization reactions, for example, can occur if a suitable substituent is present on the pyrimidine ring or an adjacent group, leading to the formation of new ring systems.

The carbonyl groups at the C-4 and C-6 positions of the pyrimidinedione ring are key functional groups that can undergo both oxidation and reduction reactions.

Reduction:

The reduction of the carbonyl groups in pyrimidinediones can lead to a variety of products, including dihydro- and tetrahydro-pyrimidines. The outcome of the reduction is often dependent on the reducing agent and the reaction conditions. rsc.org

For example, sodium borohydride (B1222165) has been used to reduce 1,4,6-trisubstituted pyrimidin-2(1H)-ones, yielding mixtures of dihydro- and tetrahydro-pyrimidin-2(1H)-ones. rsc.org The ratio of these products is influenced by the substituents on the pyrimidine ring. rsc.org Lithium aluminium hydride (LAH) is a more powerful reducing agent and can also be employed, though it may lead to over-reduction. rsc.orgyoutube.com

The general mechanism for the reduction of a carbonyl group by a metal hydride involves the nucleophilic attack of a hydride ion on the electrophilic carbonyl carbon. youtube.com

Table 3: Common Reducing Agents for Carbonyl Groups

| Reducing Agent | Abbreviation | Reactivity | Typical Solvents |

|---|---|---|---|

| Sodium borohydride | NaBH₄ | Mild, selective for aldehydes and ketones | Protic solvents (e.g., methanol, ethanol) |

| Lithium aluminium hydride | LAH | Strong, reduces most carbonyl functional groups | Aprotic solvents (e.g., diethyl ether, THF) |

Oxidation:

The oxidation of the pyrimidinedione ring itself is less common under standard conditions. However, if substituents are present that are susceptible to oxidation, these can be transformed. For instance, in related thiopyrano[4,3-d]pyrimidine derivatives, the sulfur atom in the thiopyran ring can be oxidized to a sulfoxide (B87167) or sulfone. mdpi.comnih.gov While not a direct oxidation of the pyrimidinedione carbonyls, this demonstrates that oxidative transformations can be performed on related heterocyclic systems.

The direct oxidation of the C-H bonds adjacent to the carbonyl groups (at the C-5 position) could potentially be achieved using strong oxidizing agents, but this may lead to ring opening or degradation.

Exploration of Biological Activities and Underlying Mechanistic Understanding Non Clinical Investigations

Antimicrobial Activities of 2-Morpholino-4,6(1H,5H)-Pyrimidinedione Analogues

Analogues of 2-morpholino-4,6(1H,5H)-pyrimidinedione have been the subject of extensive research to determine their efficacy against a variety of microbial pathogens. The core pyrimidine (B1678525) structure, often functionalized with a morpholine (B109124) ring, serves as a versatile pharmacophore for developing novel antimicrobial agents.

The antibacterial potential of pyrimidine derivatives has been demonstrated against both Gram-positive and Gram-negative bacteria. Studies have focused on elucidating their mechanisms of action and structure-activity relationships (SAR).

Research into 2,4,5,6-tetrasubstituted pyrimidines has identified compounds with significant activity against Staphylococcus aureus. nih.gov Certain analogues have shown the ability to inhibit bacterial growth in their planktonic state and disrupt pre-formed biofilms. nih.gov For instance, specific derivatives were found to reduce the number of viable S. aureus bacteria within a biofilm by a factor of 2-3 log10 and decrease the total biofilm biomass by 30-50% when applied at a concentration of 100 µM. nih.gov One particular compound exhibited concentration-dependent bactericidal activity against S. aureus ATCC 25923. nih.gov

Morpholine-containing compounds have also been investigated as antibiotic enhancers to combat multidrug-resistant (MDR) bacteria. nih.gov A series of morpholine-containing 5-arylideneimidazolones were evaluated for their ability to potentiate the effects of oxacillin (B1211168) against methicillin-resistant S. aureus (MRSA). nih.gov Two compounds significantly reduced the minimum inhibitory concentration (MIC) of oxacillin in an MRSA strain. nih.gov Molecular modeling suggests a likely mechanism involves interaction with the allosteric site of PBP2a, a protein that confers beta-lactam resistance. nih.gov

The antibacterial activity of various pyrimidine derivatives against common pathogens is summarized in the table below.

| Bacterial Strain | Compound Type | Observed Activity | Reference |

| Staphylococcus aureus | 2,4,5,6-tetrasubstituted pyrimidines | MIC values < 60 µM; reduction in biofilm biomass | nih.gov |

| MRSA | Morpholine-containing 5-arylideneimidazolones | Enhancement of oxacillin and ampicillin (B1664943) efficacy | nih.gov |

| Escherichia coli | Pyrimidine derivatives | General antibacterial activity noted | mdpi.com |

| Pseudomonas aeruginosa | Pyrimidine derivatives | General antibacterial activity noted | mdpi.com |

The morpholine scaffold is a known feature of several agricultural fungicides and has been explored for its activity against human fungal pathogens like Candida albicans. nih.gov

Synthetic modifications of known morpholine antifungals, such as fenpropimorph (B1672530) and amorolfine, have led to sila-analogues with potent activity. nih.gov Twelve such analogues demonstrated significant antifungal effects against C. albicans, Candida glabrata, Candida tropicalis, Cryptococcus neoformans, and Aspergillus niger. nih.gov The proposed mechanism of action is similar to that of established morpholine antifungals, involving the inhibition of sterol reductase and sterol isomerase enzymes within the ergosterol (B1671047) biosynthesis pathway, a critical component of the fungal cell membrane. nih.gov

Other studies have identified novel pyridinone and triazine compounds with fungicidal activity against C. albicans, including strains resistant to fluconazole (B54011) and caspofungin. nih.gov These compounds were shown to inhibit biofilm formation and reduce the thickness of the mannan (B1593421) cell wall. nih.gov Pyrimidine derivatives, in general, have attracted attention for their wide range of biological activities, including antifungal properties. researchgate.net Their efficacy has been correlated with their ability to reduce ergosterol biosynthesis. researchgate.net

Research into the antiviral potential of morpholino-containing compounds has shown promise, particularly in the form of phosphorodiamidate morpholino oligomers (PMOs). These antisense molecules are designed to bind to specific viral RNA sequences.

Studies have demonstrated that PMOs can inhibit coronavirus replication in cell culture. nih.gov A PMO designed to be complementary to the 5'-terminal sequence of the murine hepatitis virus (MHV) genome was particularly effective at reducing viral replication and cytopathology. nih.gov This suggests that a putative target for such compounds is the viral genomic RNA, interfering with processes essential for the viral life cycle. nih.gov Treatment with these PMOs also reduced viral titers in the organs of infected animals and prolonged survival in lethal challenge models. nih.gov

Furthermore, certain 2,4-diamino-5-cyanopyrimidine derivatives have exhibited significant antiretroviral activity, with potency comparable to established drugs like adefovir (B194249) and tenofovir. nih.gov

The pyrimidine motif has gained significant attention in the search for new treatments for tuberculosis, caused by Mycobacterium tuberculosis. ucl.ac.uk Several pyrimidine-containing compounds have advanced to clinical trials, stimulating further research into this class of molecules. ucl.ac.uk

Derivatives of 4-aminopyrrolo[2,3-d]pyrimidine have been explored for their antitubercular properties. nih.gov A compound featuring a 4-morpholino substituent on a phenyl ring displayed significant activity, with a minimum inhibitory concentration (MIC90) of 3.906 µM. nih.gov Another series of antitubercular compounds, 2-pyrazolylpyrimidinones, were investigated, where a derivative with a 4-morpholino-2-pyridylamino group retained good activity (MIC = 2 µM) and had improved solubility. nih.gov

Additionally, a high-throughput screen against M. tuberculosis identified a series of trifluoromethyl pyrimidinone compounds. frontiersin.org Structure-activity relationship studies revealed that a 2-pyridyl group was essential for activity. These compounds were active against Gram-positive bacteria but not Gram-negative bacteria. frontiersin.org A representative from this series demonstrated rapid, concentration-dependent bactericidal activity against replicating M. tuberculosis. frontiersin.org

| Compound Series | Key Structural Feature | Antitubercular Activity (MIC) | Reference |

| 4-aminopyrrolo[2,3-d]pyrimidines | 4-morpholino substituent on phenyl ring | MIC90: 3.906 µM | nih.gov |

| 2-pyrazolylpyrimidinones | 4-morpholino-2-pyridylamino group | MIC: 2 µM | nih.gov |

| Trifluoromethyl pyrimidinones | 2-pyridyl group | IC90 < 5 µM for primary hits | frontiersin.org |

Antineoplastic Potency of 2-Morpholino-4,6(1H,5H)-Pyrimidinedione Analogues

The morpholinopyrimidine scaffold is a cornerstone in the development of targeted cancer therapies, most notably as inhibitors of the phosphoinositide 3-kinase (PI3K) signaling pathway.

The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a common feature in many cancers, making it a prime target for drug development. nih.gov The morpholine ring is a crucial pharmacophoric feature for many PI3K inhibitors, as it forms a key hydrogen bond with a valine residue in the hinge region of the enzyme's ATP-binding site. nih.govmdpi.com

A series of 2-morpholino-pyrimidine derivatives have been developed as potent PI3K inhibitors. nih.gov One such compound, with a sulfonyl side chain, was identified as a dual PI3K/mTOR inhibitor, exhibiting potent activity against Class I PI3K isoforms and mTOR. nih.gov This inhibition leads to the functional suppression of downstream signaling, evidenced by a reduction in AKT phosphorylation. nih.gov The binding mode of these analogues is often similar to that of established pan-PI3K inhibitors like Buparlisib (BKM120), where the morpholine oxygen forms a critical hydrogen bond with Valine 851 in PI3Kα. nih.gov

The development of PI3K inhibitors includes pan-inhibitors, isoform-selective inhibitors, and dual PI3K/mTOR inhibitors. nih.govnih.gov While pan-inhibitors target all Class I isoforms, there is significant interest in developing isoform-selective inhibitors to potentially reduce toxicity. youtube.com For example, pyrazolo[1,5-a]pyrimidine (B1248293) derivatives have been developed as selective PI3Kδ inhibitors. mdpi.commdpi.com The morpholine group at position 7 of the pyrazolo[1,5-a]pyrimidine core was found to be essential for the interaction with Val-828 in the hinge region of PI3Kδ. mdpi.com

The table below presents the inhibitory concentrations (IC50) for selected morpholinopyrimidine analogues against various PI3K isoforms.

| Compound | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kγ IC50 (nM) | PI3Kδ IC50 (nM) | mTOR IC50 (nM) | Reference |

| Compound 26 (sulfonyl-substituted morpholinopyrimidine) | 20 | 376 | 204 | 46 | 189 | nih.gov |

| Buparlisib (BKM120) | Potent pan-PI3K inhibitor | Potent pan-PI3K inhibitor | Potent pan-PI3K inhibitor | Potent pan-PI3K inhibitor | - | nih.govnih.gov |

| Compound 1 (2-difluoromethylbenzimidazole derivative) | - | - | - | 475 | - | mdpi.com |

The inhibition of the PI3K pathway disrupts the downstream signaling cascade that promotes cancer cell growth. By blocking the phosphorylation of PIP2 to PIP3, PI3K inhibitors prevent the activation of AKT (also known as Protein Kinase B). mdpi.com This, in turn, prevents the phosphorylation of numerous downstream targets, including mTOR, which ultimately leads to decreased cell proliferation and survival. nih.gov Dual PI3K/mTOR inhibitors offer a more comprehensive blockade of this pathway. nih.gov

Protein Tyrosine Phosphatase (PTP) Modulation

Protein tyrosine phosphatases (PTPs) are crucial signaling enzymes that counteract the activity of protein tyrosine kinases, playing a vital role in cellular regulation. nih.gov Dysregulation of PTP activity is linked to various diseases, including cancer and metabolic disorders, making them a significant therapeutic target. nih.govnih.gov Notably, protein tyrosine phosphatase 1B (PTP1B) has been identified as a key regulator of insulin (B600854) sensitivity. nih.gov The development of inhibitors that can selectively target PTPs is an area of active research. While various compounds have been investigated for their PTP inhibitory potential, specific data on the direct modulatory effects of 4,6(1H,5H)-Pyrimidinedione, 2-morpholino- on PTPs is not extensively detailed in the current body of scientific literature. General research into phosphatase inhibitors has explored various molecular structures, but the specific interaction of this pyrimidinedione derivative remains an area for further investigation. nih.gov

Cell Cycle Regulation and Proliferation Inhibition in Preclinical Models

The regulation of the cell cycle is a fundamental process that ensures the fidelity of cell division. The de novo synthesis of pyrimidines is a critical step for DNA replication and is significantly upregulated during the S phase of the cell cycle to meet the demand for nucleotides. nih.gov The pyrimidine biosynthetic pathway is intricately controlled by allosteric regulation of key enzymes, which are in turn modulated by signaling cascades involving MAP kinase (MAPK) and protein kinase A (PKA). nih.gov

The morpholine moiety is a component of various biologically active compounds. researchgate.net Morpholino oligonucleotides, for instance, are synthetic molecules used to block gene expression by binding to complementary RNA sequences, thereby inhibiting translation or splicing. nih.gov While these molecules demonstrate the utility of the morpholine group in biological intervention, they are structurally distinct from 4,6(1H,5H)-Pyrimidinedione, 2-morpholino-.

Investigations into quinoline (B57606) derivatives containing a morpholino group have shown potential anti-cancer activity. For example, certain 2-morpholino-4-anilinoquinoline compounds have demonstrated inhibitory effects against the HepG2 cancer cell line, with some derivatives also impacting cell migration and adhesion. nih.govrsc.org However, specific preclinical studies detailing the direct impact of 4,6(1H,5H)-Pyrimidinedione, 2-morpholino- on cell cycle progression and proliferation are not prominently available in published research.

Anti-inflammatory and Immunomodulatory Effects

Prostaglandin E2 (PGE2) Pathway Modulation

Prostaglandin E2 (PGE2) is a key lipid mediator involved in a wide array of physiological and pathological processes, including inflammation and cancer. nih.govnih.gov The synthesis of PGE2 is a complex process regulated by the expression and activity of multiple enzymes. nih.gov PGE2 exerts its effects by binding to specific receptors, such as EP2 and EP4, which can trigger downstream signaling pathways that influence cellular processes like proliferation and apoptosis. nih.gov In certain cancer cell lines, PGE2 has been shown to induce the expression of cyclooxygenase-2 (COX-2), a key enzyme in its own synthesis pathway, via EP2 and EP4 receptor signaling. nih.gov The modulation of the PGE2 pathway is a significant target for anti-inflammatory and anti-cancer therapies. nih.gov While the broader class of pyrimidine derivatives has been explored for various biological activities, specific data on the modulation of the PGE2 pathway by 4,6(1H,5H)-Pyrimidinedione, 2-morpholino- is not well-documented in the available scientific literature.

Regulation of Cyclooxygenase (COX) and Inducible Nitric Oxide Synthase (iNOS) Expression

Cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS) are two key enzymes involved in the inflammatory response. COX enzymes are responsible for the production of prostaglandins, while iNOS produces nitric oxide, a signaling molecule with diverse physiological roles. nih.gov The expression of COX-2, the inducible isoform of COX, and iNOS is often upregulated at sites of inflammation. nih.govnih.gov Studies have shown a reciprocal regulation between the nitric oxide and cyclooxygenase pathways. nih.gov For instance, in certain cellular contexts, nitric oxide can modulate the expression and activity of COX-2. nih.gov The expression of both COX-2 and iNOS can also be influenced by external factors, such as bacterial infections. nih.gov While various compounds are known to inhibit these enzymes, specific research detailing the regulatory effects of 4,6(1H,5H)-Pyrimidinedione, 2-morpholino- on COX and iNOS expression is limited.

Enzyme Inhibition Profiles and Biochemical Interventions

Dihydrofolate Reductase (DHFR) Inhibition

Dihydrofolate reductase (DHFR) is an essential enzyme that catalyzes the reduction of dihydrofolate to tetrahydrofolate, a crucial cofactor in the synthesis of nucleotides and certain amino acids. wikipedia.orgmdpi.com As rapidly dividing cells have a high demand for these building blocks, DHFR has become a well-established target for antimicrobial and anticancer therapies. wikipedia.orgmdpi.com

The pyrimidine scaffold is a common feature in many DHFR inhibitors. wjarr.com For example, methotrexate (B535133) is a potent DHFR inhibitor widely used in cancer chemotherapy, and trimethoprim (B1683648) is an antibacterial agent that selectively targets bacterial DHFR. wjarr.comdroracle.ai The development of novel DHFR inhibitors often involves the synthesis and evaluation of various heterocyclic compounds, including pyrimidine derivatives. mdpi.comnih.govnih.gov

Thymidylate Synthase (TSase) Inhibition

Thymidylate synthase (TSase) is a crucial enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis. Consequently, inhibitors of this enzyme can disrupt DNA replication and have been a key target in cancer chemotherapy. nih.gov While direct studies on the TSase inhibitory activity of 4,6(1H,5H)-Pyrimidinedione, 2-morpholino- are not extensively documented in publicly available literature, research on structurally related pyrimidine and morpholine-containing compounds provides valuable insights into their potential as TSase inhibitors.

The pyrimidine scaffold is a well-established core for the design of TSase inhibitors. For instance, the widely used anticancer drug 5-fluorouracil (B62378) is a pyrimidine analog that, upon metabolic activation, inhibits TSase. nih.gov More complex heterocyclic systems based on the pyrimidine ring, such as 2-amino-4-oxo-5-substituted-pyrrolo[2,3-d]pyrimidines, have been investigated as nonclassical antifolate inhibitors of thymidylate synthase. nih.gov

Recent research has also explored the role of the morpholine moiety in the development of novel anticancer agents targeting TSase. A study on pyrimidine-morpholine hybrids highlighted that such compounds were designed as potential cytotoxic agents with TSase as a possible target. frontiersin.org This suggests that the incorporation of a morpholine ring into a pyrimidine structure could be a viable strategy for developing new TSase inhibitors.

The proposed mechanism for many pyrimidine-based TSase inhibitors involves their ability to bind to the active site of the enzyme, often competing with the natural substrate, dUMP. The binding can be either reversible or irreversible, leading to the cessation of dTMP production and subsequent inhibition of DNA synthesis.

Urease Inhibition Studies

Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbon dioxide. It is a significant virulence factor for several pathogenic bacteria, including Helicobacter pylori, the primary cause of peptic ulcers. Inhibition of urease is, therefore, a therapeutic strategy for managing infections caused by these bacteria.

Although specific studies on the urease inhibitory potential of 4,6(1H,5H)-Pyrimidinedione, 2-morpholino- are limited, research on related morpholine and pyrimidine derivatives indicates a promising potential for this class of compounds. For example, various morpholine derivatives have been synthesized and screened for their urease inhibitory activity. researchgate.net One study reported on 2-[(6-morpholin-4-ylpyridin-3-yl)amino]-N'-(4-oxo-3-phenyl-1,3-thiazolidin-2-lidene)acetohydrazide, which demonstrated significant inhibition of urease. researchgate.net

Furthermore, spiro-pyrimidinethiones and spiro-pyrimidinones-barbituric acid derivatives have been synthesized and shown to possess urease inhibitory activity. researchgate.net These findings suggest that the pyrimidine-dione scaffold could contribute to the inhibition of the urease enzyme. The mechanism of inhibition by these compounds is often attributed to their interaction with the nickel ions in the active site of the urease enzyme, which are essential for its catalytic activity. researchgate.net

Urease Inhibitory Activity of Selected Morpholine and Pyrimidine Derivatives

| Compound | Reported Urease Inhibitory Activity | Reference |

|---|---|---|

| 2-[(6-morpholin-4-ylpyridin-3-yl)amino]-N'-(4-oxo-3-phenyl-1,3-thiazolidin-2-lidene)acetohydrazide | Showed significant inhibition | researchgate.net |

| Spiro-pyrimidinethiones/Spiro-pyrimidinones-barbituric acid derivatives | Demonstrated urease inhibitory activity | researchgate.net |

Glycosidase and Amylase Inhibition (Relevant to Metabolic Pathways)

For instance, research on 3,3-di(indolyl)indolin-2-ones has shown that these compounds can exhibit higher α-glucosidase inhibitory activities and lower α-amylase inhibitory activities compared to the standard drug acarbose. nih.gov This selectivity is considered desirable as strong inhibition of α-amylase is associated with gastrointestinal side effects. nih.gov

The inhibitory mechanism of these compounds typically involves binding to the active site of the enzymes, preventing the breakdown of complex carbohydrates into absorbable monosaccharides. The search for new and more selective α-glucosidase inhibitors is an active area of research to develop treatments for metabolic disorders with improved side-effect profiles.

Other Pharmacological Activities in Preclinical and In Vitro Models

Anticonvulsant Investigations

The central nervous system activity of various heterocyclic compounds, including those with a pyrimidine or morpholine moiety, has been a subject of interest in the search for new anticonvulsant drugs. Although direct anticonvulsant testing of 4,6(1H,5H)-Pyrimidinedione, 2-morpholino- is not widely reported, related structures have shown promise in preclinical models of epilepsy.

For example, derivatives of quinazolin-4(3H)-one, which contains a pyrimidine ring fused to a benzene (B151609) ring, have been evaluated for their anticonvulsant properties. mdpi.com Some of these compounds provided significant protection against pentylenetetrazole (PTZ)-induced seizures, a common screening model for anticonvulsant activity. mdpi.com The proposed mechanism for some of these derivatives involves interaction with the GABAA receptor. mdpi.com

Another study on derivatives of 3-(3-methylthiophen-2-yl)-pyrrolidine-2,5-dione, which also feature a heterocyclic core, demonstrated anticonvulsant activity in maximal electroshock (MES) and 6 Hz seizure tests. nih.gov The mechanism of action for the most promising compound was linked to the modulation of voltage-gated sodium and calcium channels. nih.gov These findings highlight the potential of heterocyclic compounds, including those with structural similarities to pyrimidinediones, to exhibit anticonvulsant effects through various mechanisms.

Antioxidant System Modulation

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a variety of diseases. Compounds with antioxidant properties can help to mitigate this damage. Pyrimidine derivatives have been investigated for their potential to modulate the antioxidant system.

A study on novel pyrimidine acrylamides reported that some of these compounds exhibited high activity as inhibitors of lipid peroxidation. mdpi.com Another research paper on pyrimido[4,5-d]pyrimidines identified several compounds with promising antioxidant and neuroprotective properties in in vitro assays. mdpi.com Furthermore, a series of novel pyrimidine and pyrimidopyrimidine derivatives were synthesized and showed strong antioxidant effects, which were attributed to their ability to scavenge free radicals. nih.gov

These studies suggest that the pyrimidine nucleus can be a key structural feature for antioxidant activity. The mechanisms by which these compounds exert their effects can vary, including direct radical scavenging and inhibition of enzymes involved in the production of ROS.

Antioxidant Activity of Selected Pyrimidine Derivatives

| Compound Class | Observed Antioxidant Effect | Reference |

|---|---|---|

| Pyrimidine acrylamides | Inhibition of lipid peroxidation | mdpi.com |

| Pyrimido[4,5-d]pyrimidines | Antioxidant and neuroprotective properties | mdpi.com |

| Pyrimidine and pyrimidopyrimidine derivatives | Strong free radical scavenging effects | nih.gov |

Comprehensive Structure Activity Relationship Sar Studies for 2 Morpholino 4,6 1h,5h Pyrimidinedione Analogues

Influence of Substituents on the Pyrimidinedione Ring System

The substitution pattern on the pyrimidinedione core is a critical determinant of the molecule's interaction with its biological targets. Researchers have systematically investigated the effects of introducing various functional groups at different positions on the ring to map the SAR landscape.

Similarly, modifications at the C-6 position have been shown to be crucial. In a study involving 6-substituted pyrimidine-2,4-diones, the electronic properties of the substituent had a profound impact on antibacterial activity. medwinpublishers.com It was found that derivatives featuring an electron-withdrawing substituent on a phenyl ring at the C-6 position exhibited poor activity compared to those with either no substituent or electron-donating groups. medwinpublishers.com

| Scaffold | Position of Substitution | Substituent Effect on Activity | Finding | Reference |

|---|---|---|---|---|

| 2-Amino-4,6-diphenylpyrimidine | C-5 | Shorter substituent (e.g., Hydrogen) | Increased potency for PGE2 inhibition (IC50 = 3 nM). | nih.gov |

| 2-Amino-4,6-dichloropyrimidine | C-5 | Longer alkyl chain (e.g., n-butyl) | Exhibited prominent potency, whereas H or methyl were inactive. | nih.gov |

| 6-Substituted Pyrimidine-2,4-dione | C-6 (on attached phenyl ring) | Electron-donating or no substituent | Enhanced antibacterial activity compared to electron-withdrawing groups. | medwinpublishers.com |

| Scaffold | Position of Substitution | Modification | Effect on Activity/Properties | Reference |

|---|---|---|---|---|

| Pyrazolopyrimidinone | N-1 | Varied substituents | Enhanced steric interactions in binding pocket, improving potency and selectivity. | nih.gov |

| 2,4,6-Trisubstituted Pyrimidine (B1678525) | Ring Nitrogen | N-alkylation (generation of N-alkyl bromides) | Resulted in altered DNA/protein binding affinity and cytotoxic activity. | nih.gov |

Structural Modifications within the 2-Morpholine Moiety and their Consequential Effects on Activity

The morpholine (B109124) ring is not merely a passive solubilizing group but an active contributor to the pharmacodynamic and pharmacokinetic profile of the molecule. nih.gov Its facile synthesis and advantageous properties make it a staple in SAR studies. frontiersin.orgnih.gov The morpholine oxygen can act as a hydrogen bond acceptor, while the ring itself can engage in hydrophobic interactions, both of which are crucial for ligand-receptor binding. frontiersin.org

The significance of the morpholine moiety is demonstrated in its ability to be an integral component of a pharmacophore, sometimes providing selective affinity for specific receptors. nih.gov For instance, in the development of selective mTOR kinase inhibitors, modifications on the morpholine ring itself, such as creating a bridged morpholine (e.g., 3,5-ethylene bridged), allowed the moiety to penetrate deeper into the specific pocket of the mTOR enzyme, enhancing both potency and selectivity. e3s-conferences.org SAR studies on various morpholine-containing compounds have consistently shown that substitutions on or modifications of the morpholine ring can lead to significant changes in biological activity. e3s-conferences.org For example, in one series of compounds, substituting the morpholine with an aromatic ring containing a halogen group led to an increase in inhibitory action against the HepG2 cancer cell line. e3s-conferences.org

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Applications for Predictive Modeling

QSAR is a computational technique of critical importance that establishes a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This approach allows for the prediction of the activity of novel compounds, thereby streamlining the drug discovery process.

For pyrimidine derivatives, QSAR models have been successfully developed to predict their activity as inhibitors of various targets. In one study targeting VEGFR-2, both multiple linear regression (MLR) and artificial neural network (ANN) models were created. nih.govmui.ac.ir The ANN model (R² = 0.998) demonstrated superior predictive power compared to the MLR model (R² = 0.889), indicating that non-linear relationships often govern the activity of these compounds. nih.govmui.ac.ir Another study on pyridothienopyrimidine derivatives as antimicrobial agents against Pseudomonas aeruginosa yielded a robust QSAR equation. fip.orgfip.org

The best-fit equation was: pMIC = -0.102 (Log S) - 1.017 (ELUMO) - 0.017 (MR) - 3.544 fip.orgfip.org (n=12; R² = 0.890; Q² = 0.62) fip.orgfip.org

This model indicated that antimicrobial activity could be increased by decreasing the values of the descriptors: aqueous solubility (Log S), the energy of the lowest unoccupied molecular orbital (ELUMO), and molar refractivity (MR). fip.orgfip.org Similarly, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been used to explain the activity of pyrimido-isoquinolin-quinones based on steric, electronic, and hydrogen-bond acceptor properties, guiding the design of new, more potent derivatives. nih.gov

Ligand-Target Interaction Analysis through Advanced Molecular Docking and Dynamics Simulations

To understand the SAR at a molecular level, researchers employ computational techniques like molecular docking and molecular dynamics simulations. These methods visualize the binding mode of a ligand within the active site of its target protein, revealing key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic contacts. mdpi.comnih.gov

Molecular docking studies on various pyrimidine-based compounds have successfully elucidated their binding mechanisms. For example, docking of pyrimidine analogues into the active site of the Bcl-2 protein identified key interacting residues like SER 60, ARG 129, and GLN 118, suggesting that both polar and hydrophobic interactions are essential for binding. mdpi.com In another study on 1,2,4-triazolo[1,5-a]pyrimidine inhibitors of xanthine (B1682287) oxidase, docking simulations predicted that the most potent compounds interact with the same key amino acid residues as the known drug allopurinol, confirming their mechanism of action. nih.gov These simulations can rationalize observed SAR data, for instance, by showing how a specific substituent projects into a hydrophobic pocket or forms a critical hydrogen bond, thereby increasing binding affinity and biological potency. Such insights are invaluable for the rational design of next-generation inhibitors with improved efficacy. nih.govnih.gov

Advanced Research Perspectives and Future Methodologies for 2 Morpholino 4,6 1h,5h Pyrimidinedione

Innovation in Combinatorial and Diversity-Oriented Synthetic Strategies for Analog Library Generation

The generation of extensive and structurally diverse chemical libraries is fundamental to the discovery of novel bioactive compounds. For derivatives of 2-morpholino-4,6(1H,5H)-pyrimidinedione, innovations in combinatorial and diversity-oriented synthesis (DOS) are paving the way for the creation of analog libraries with broad applications. DOS has become a critical tool in chemical biology and drug discovery for building small-molecule libraries that are rich in both skeletal and stereochemical diversity. researchgate.net This approach aims to explore uncharted chemical space through forward synthetic analysis. researchgate.net

A key strategy involves the use of "privileged scaffolds," such as the pyrimidine (B1678525) core, to generate large collections of compounds with a higher probability of interacting with biological targets. nih.gov Researchers have developed DOS pathways to create libraries of polyheterocycles embedded with the pyrimidine structure, designed for potential interactions with a variety of biopolymers. researchgate.netnih.gov These strategies often employ advanced synthetic methodologies to introduce diversity. For instance, silver- or iodine-mediated tandem cyclization reactions starting from ortho-alkynylpyrimidine carbaldehydes have been used to produce five distinct pyrimidine-embedded core skeletons. researchgate.netnih.gov Further diversification can be achieved through subsequent reactions like ring-closing metathesis using Grubbs' second-generation catalyst or Diels-Alder reactions. researchgate.net

Another powerful technique for diversification is the use of cross-coupling reactions on the core pyrimidine template. st-andrews.ac.uk Suzuki couplings, in particular, have shown high yields, especially when using aromatic trifluoroborates as coupling partners. st-andrews.ac.ukrsc.org This allows for the introduction of a wide range of aryl substituents. Diversity at specific positions, such as the C-2 position, can be introduced through oxidation and subsequent substitution with various amino nucleophiles. st-andrews.ac.ukrsc.org The strategic design of pyrimidine scaffolds with distinct reactive groups at different positions enables unique regioselectivity and chemoselectivity when reacted with various building blocks, leading to diverse substituent orientations and binding interactions. nih.gov

Table 1: Synthetic Strategies for Pyrimidine Analog Library Generation

| Synthetic Strategy | Description | Starting Material Example | Resulting Scaffold/Diversity |

|---|---|---|---|

| Tandem Cyclization | Silver- or iodine-mediated cyclization to form fused ring systems. researchgate.netnih.gov | ortho-Alkynylpyrimidine carbaldehydes | Fused pyrimidine-embedded polyheterocycles with varied ring sizes. nih.gov |

| Suzuki Coupling | Palladium-catalyzed cross-coupling to introduce aryl or vinyl substituents. st-andrews.ac.uk | Halogenated pyrimidine templates | Aryl-substituted pyrimidines. st-andrews.ac.uk |

| Ring-Closing Metathesis (RCM) | Formation of a new ring by joining two terminal alkenes. researchgate.net | Bicyclic intermediates with alkene chains | Novel polycyclic pyrimidine structures. researchgate.net |

| Nucleophilic Substitution | Displacement of a leaving group (e.g., after oxidation) with a nucleophile. rsc.org | 2-Alkylthio-pyrrolopyrimidines | Introduction of diverse amino groups at the C-2 position. rsc.org |

| DNA-Encoded Library (DEL) Synthesis | Split-and-pool synthesis using DNA tags to encode the synthetic history of each compound. nih.gov | Functionalized pyrimidine cores (e.g., 5-nitro-4,6-dichloropyrimidine) | Millions of unique pyrimidine-based compounds for large-scale screening. nih.gov |

Identification of Novel Molecular Targets and Unexplored Biological Pathways

The pyrimidine scaffold is a constituent of numerous biologically active compounds, suggesting that its derivatives can interact with a wide array of molecular targets. researchgate.netnih.gov While some targets have been identified, many biological pathways remain unexplored for compounds like 2-morpholino-4,6(1H,5H)-pyrimidinedione and its analogs.

A specific example of target identification involves the design of novel pyrimidinedione derivatives as inhibitors of dipeptidyl peptidase-4 (DPP-4), a key target in the treatment of type 2 diabetes. nih.gov Certain analogs have demonstrated potent DPP-4 inhibitory activity, with IC₅₀ values as low as 64.47 nM, and have shown significant hypoglycemic effects in vivo. nih.gov Another defined target class includes pteridine (B1203161) reductases found in protozoan parasites such as Trypanosoma brucei and Leishmania major. rsc.org Fused pyrimidine derivatives have been shown to inhibit these essential enzymes at the micromolar level, highlighting their potential as anti-parasitic agents. st-andrews.ac.ukrsc.org Furthermore, pyrimidine analogs of antimycobacterial purines have been synthesized and found to be potent inhibitors of Mycobacterium tuberculosis, indicating that enzymes within this bacterium are viable targets. nih.gov

The broad spectrum of reported biological activities for pyrimidine derivatives—including antibacterial, antifungal, antiviral, anticancer, anti-inflammatory, and antioxidant effects—points to a vast landscape of potential, yet-unidentified molecular targets. nih.gov For instance, the anticancer activity could be linked to the inhibition of various kinases, proteases, or metabolic enzymes crucial for tumor growth, but these specific interactions often remain to be elucidated for new analogs.

Moreover, the mechanisms by which these compounds enter cells and are metabolized represent unexplored pathways. Studies using the protist Tetrahymena thermophila have shown that pyrimidine analogs can inhibit growth, suggesting they interfere with nucleotide metabolism. plos.org However, these studies also revealed that the uptake of these analogs does not require phagocytosis, and the specific transporters involved in their entry into the cell are still unknown, presenting an area ripe for investigation. plos.org

Table 2: Identified Molecular Targets for Pyrimidine-Based Compounds

| Compound Class | Molecular Target | Associated Disease/Pathway | Reference |

|---|---|---|---|

| Pyrimidinedione Derivatives | Dipeptidyl Peptidase-4 (DPP-4) | Type 2 Diabetes | nih.gov |

| Fused Pyrrolopyrimidines | Pteridine Reductase | Parasitic Infections (Trypanosoma, Leishmania) | rsc.org |

| Pyrimidine Analogs of Purines | Mycobacterium tuberculosis enzymes | Tuberculosis | nih.gov |

| Various Pyrimidine Analogs | Dihydrofolate Reductase, Tyrosine Kinases | Cancer, Infections | st-andrews.ac.uk |

Development of 2-Morpholino-4,6(1H,5H)-Pyrimidinedione Analogues as Chemical Probes for Biological Systems

Beyond their therapeutic potential, analogs of 2-morpholino-4,6(1H,5H)-pyrimidinedione can be developed as chemical probes—specialized small molecules designed to study and manipulate biological systems. These probes are invaluable for elucidating protein function, mapping biological pathways, and validating new drug targets.

A compelling example of this application is the use of pyrimidine analogs to investigate nucleotide metabolism in the ciliate Tetrahymena thermophila. plos.org Because this organism cannot synthesize nucleotides de novo, it relies on external sources, making it an excellent model to study uptake and metabolic pathways. plos.org By testing a series of pyrimidine analogs, researchers were able to demonstrate that their uptake does not depend on the oral apparatus required for phagocytosis, suggesting an alternative transport mechanism. plos.org Furthermore, rescue experiments, where the inhibitory effects of the analogs were reversed by adding specific nucleobases or nucleosides, helped to dissect the metabolic pathways and suggest that different analogs act on different sites. plos.org

Systematically modified libraries of pyrimidine analogs also serve as powerful tools for exploring structure-activity relationships (SAR). By synthesizing related compounds and evaluating their activity against a target, researchers can identify the key structural features required for molecular recognition and inhibition. nih.gov For example, the synthesis and screening of pyrimidine analogs of antimycobacterial purines led to the identification of 5-formamidopyrimidines as particularly potent, providing crucial information for the design of more effective antitubercular agents. nih.gov Such studies use the analogs as probes to map the steric and electronic requirements of the target's binding site.

Application of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

Artificial intelligence (AI) and machine learning (ML) are transforming the landscape of chemical research by enabling rapid and accurate prediction of compound properties and activities. These computational tools can significantly accelerate the design and optimization of novel 2-morpholino-4,6(1H,5H)-pyrimidinedione analogues. ML models can identify complex patterns within large datasets of chemical information to guide synthetic efforts toward molecules with the highest probability of success. researchgate.net

A specific application relevant to the pyrimidine core involves the development of data-driven ML models to predict the efficacy of pyrimidine derivatives as corrosion inhibitors. researchgate.net Using algorithms like partial least squares (PLS) regression and random forest (RF), researchers were able to build predictive models based on a dataset of 54 pyrimidine derivatives. researchgate.net The models identified key molecular descriptors that govern inhibitory efficiency, such as molecular mass, volume, electrophilicity, electronegativity, and the energy of the lowest unoccupied molecular orbital (LUMO). researchgate.net The RF model, in particular, was effective at capturing the nonlinear relationships in the data to accurately predict inhibition efficiency. researchgate.net

Similarly, ML techniques like gene expression programming (GEP) have been used to create nonlinear quantitative structure-activity relationship (QSAR) models. nih.gov One such model successfully predicted the half-maximal inhibitory concentration (IC₅₀) for a series of anticoccidial compounds based on descriptors calculated from their molecular structures. nih.gov These predictive capabilities are invaluable for medicinal chemists trying to understand the potential activity of new compounds, even when experimental data is not yet available. cas.org By integrating data on drug phenotypes, therapeutic classifications, chemical structures, and genomic properties, ML frameworks can also predict potential drug-drug interactions. nih.gov

Table 3: Machine Learning Applications in Pyrimidine Derivative Research

| Machine Learning Model | Application | Key Findings/Descriptors | Reference |

|---|---|---|---|

| Partial Least Squares (PLS) | Prediction of corrosion inhibition efficiency of pyrimidines. | Identified important linear descriptors: molecular mass, volume, LUMO energy. | researchgate.net |

| Random Forest (RF) | Prediction of corrosion inhibition efficiency of pyrimidines. | Captured nonlinear relationships for more accurate efficiency prediction. | researchgate.net |

| Gene Expression Programming (GEP) | Building a QSAR model to predict IC₅₀ of anticoccidial compounds. | Created a nonlinear model with high correlation between predicted and experimental activity. | nih.gov |

| Support Vector Machine (SVM) | Prediction of drug-drug interactions. | Integrated multiple data types (phenotypic, chemical, genomic) to predict interactions. | nih.gov |

| Gaussian Process Regression (GPR) | Predicting drug release profiles from polymeric nanofibers. | Demonstrated a drug-agnostic approach to predict fractional drug release over time. | rsc.org |

Integration of Theoretical and Computational Chemistry for Deeper Mechanistic Insights and Predictive Modeling

While AI and ML provide powerful predictive models, their integration with theoretical and computational chemistry offers deeper, mechanism-based understanding of molecular behavior. This synergy allows researchers to move from correlation to causation, elucidating the physical and chemical principles that underlie the observed biological activity or properties of 2-morpholino-4,6(1H,5H)-pyrimidinedione and its analogs.

Computational chemistry methods, such as Density Functional Theory (DFT), are used to calculate the fundamental electronic and structural properties of molecules. These properties, including molecular orbital energies (e.g., HOMO and LUMO), electron affinity, and charge distribution, are often the same descriptors that prove most important in ML models. researchgate.net For example, the finding that LUMO energy is a key predictor for the performance of pyrimidine corrosion inhibitors is rooted in the chemical principle that a lower LUMO energy facilitates electron acceptance from the metal surface, enhancing adsorption and protection. researchgate.net Computational studies can also model the interaction energies between pyrimidine derivatives and other molecules or surfaces, as demonstrated in studies of their adsorption on metal clusters. researchgate.net

This integration creates a powerful workflow: computational chemistry generates high-fidelity data on molecular properties, which then trains more robust and mechanistically interpretable ML models. rsc.org This approach is further enhanced by combining mechanistic models, which are grounded in biological and physical phenomena, with deep learning methods. nih.gov Such hybrid models can leverage both calculated parameters that represent underlying mechanisms and experimental data that may not fit easily into a purely theoretical framework. nih.gov This leads to more accurate and reliable predictions. For instance, statistical modeling workflows can be designed not just to predict an outcome but also to forecast the probability of achieving that outcome, providing a more nuanced guide for decision-making in chemical discovery. rsc.org This combined approach provides a direct path for molecular design by linking theoretical properties to predicted activity. rsc.org

Table 4: Chemical Compound Names

| Compound Name |

|---|

| 2-Morpholino-4,6(1H,5H)-pyrimidinedione |

| ortho-Alkynylpyrimidine carbaldehydes |

| 5-Nitro-4,6-dichloropyrimidine |

| 5-Formamidopyrimidines |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.